molecular formula C22H20N4O4 B10961596 N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide

N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide

Cat. No.: B10961596
M. Wt: 404.4 g/mol
InChI Key: PJQDROJQBUILST-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a dimethoxyphenyl group and an isonicotinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the dimethoxyphenyl group and the isonicotinamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinazoline core or the substituent groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituent groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the phenyl or quinazoline rings.

Scientific Research Applications

N-[2-(2,5-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)isonicotinamide: A structurally similar compound with different substitution patterns.

    N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Another related compound with an amino group instead of the quinazoline core.

Uniqueness

N-[2-(2,5-Dimethoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide is unique due to its specific substitution pattern and the presence of both the quinazoline core and the isonicotinamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-29-15-7-8-19(30-2)17(13-15)20-24-18-6-4-3-5-16(18)22(28)26(20)25-21(27)14-9-11-23-12-10-14/h3-13,20,24H,1-2H3,(H,25,27)

InChI Key

PJQDROJQBUILST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4

Origin of Product

United States

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